
(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorophenyl group, and a tert-butoxycarbonyl-protected hydrazine moiety. The unique combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the tert-butoxycarbonyl-protected hydrazine: This step involves the reaction of hydrazine with di-tert-butyl dicarbonate to form the tert-butoxycarbonyl-protected hydrazine.
Introduction of the fluorophenyl group: The protected hydrazine is then reacted with a fluorophenyl derivative, such as 2-fluorobenzoyl chloride, to form the corresponding hydrazine derivative.
Boronic acid formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The hydrazine moiety can be reduced to form the corresponding amine derivative.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the hydrazine moiety can produce amine derivatives.
Aplicaciones Científicas De Investigación
(5-(2-(tert-Butoxycarbonyl)hydrazine-1-carbonyl)-2-fluorophenyl)boronic acid has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of boron-containing biomolecules for therapeutic and diagnostic purposes.
Industry: The compound can be utilized in the production of advanced materials, such as boron-containing polymers and catalysts.
Mecanismo De Acción
The mechanism
Propiedades
Fórmula molecular |
C12H16BFN2O5 |
|---|---|
Peso molecular |
298.08 g/mol |
Nombre IUPAC |
[2-fluoro-5-[[(2-methylpropan-2-yl)oxycarbonylamino]carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H16BFN2O5/c1-12(2,3)21-11(18)16-15-10(17)7-4-5-9(14)8(6-7)13(19)20/h4-6,19-20H,1-3H3,(H,15,17)(H,16,18) |
Clave InChI |
NDGPGUVEZBYEKT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)C(=O)NNC(=O)OC(C)(C)C)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


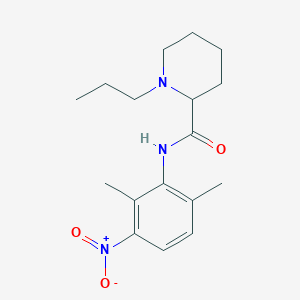
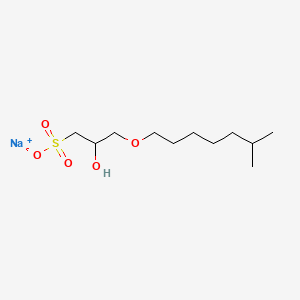
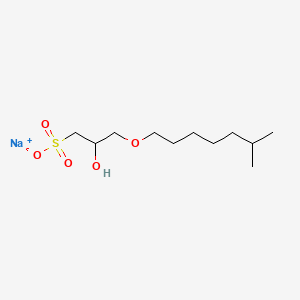



![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12296873.png)

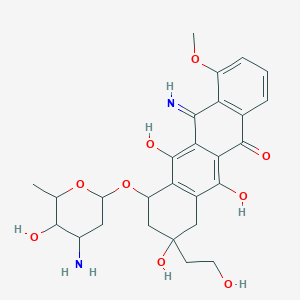
![19-[(beta-D-glucopyrasyl)oxy]-](/img/structure/B12296897.png)

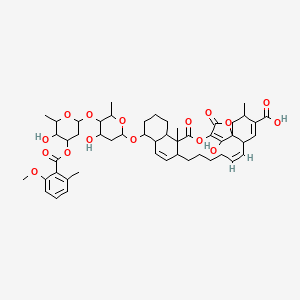
![S-[7-anilino-7-oxo-6-[(5-oxopyrrolidine-2-carbonyl)amino]heptyl] ethanethioate](/img/structure/B12296912.png)
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296913.png)
